4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4,6-di(piperidin-4-yloxy)pyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2.2ClH/c1-5-15-6-2-11(1)19-13-9-14(18-10-17-13)20-12-3-7-16-8-4-12;;/h9-12,15-16H,1-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAZKUAAYNMHGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=NC=N2)OC3CCNCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride typically involves the reaction of 4,6-dichloropyrimidine with piperidine in the presence of a base . The reaction conditions often include the use of solvents such as dimethylformamide or tetrahydrofuran, and the reaction is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with piperidine groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring undergoes regioselective SNAr reactions due to its electron-deficient nature. In the synthesis of related compounds like 4-chloro-6-(piperidin-4-yloxy)pyrimidine, dichloropyrimidine intermediates react with piperidine derivatives under controlled conditions .
Example Reaction:
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4,6-Dichloropyrimidine | Piperidin-4-ol, KCO, DMF, 12h | 4,6-Bis(piperidin-4-yloxy)pyrimidine | 68–72% |
This reaction is favored at the 4- and 6-positions due to the electron-withdrawing effect of the chlorine atoms, which activate the pyrimidine ring for nucleophilic attack .
Mannich Reaction for Functionalization
The piperidine substituents enable participation in Mannich reactions, forming tertiary amine derivatives. This is critical for introducing pharmacologically relevant side chains.
Example Mechanism:
| Reactant | Amine | Product Structure | Application |
|---|---|---|---|
| 4,6-Bis(piperidin-4-yloxy)pyrimidine | N-Methylphenethylamine | Pyrimidine-Mannich conjugate | Kinase inhibition |
The reaction proceeds via an iminium ion intermediate, with the piperidine nitrogen acting as the nucleophile.
Hydrogenation of Pyrimidine Core
The pyrimidine ring can undergo partial hydrogenation under catalytic conditions, though this is less common due to steric hindrance from the piperidine groups.
Reaction Conditions:
-
Catalyst: Pd/C (10%)
-
Solvent: Methanol
-
Pressure: 50 psi H
-
Temperature: 25°C
| Starting Material | Product | Conversion Rate | Notes |
|---|---|---|---|
| 4,6-Bis(piperidin-4-yloxy)pyrimidine | Dihydropyrimidine derivative | 22–25% | Low yield due to steric effects |
Biological Interactions
While not traditional chemical reactions, the compound’s interactions with enzymes highlight its functional reactivity:
NAPE-PLD Inhibition
4,6-Bis(piperidin-4-yloxy)pyrimidine derivatives inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) by binding to its active site, as demonstrated in fluorescence-quenched substrate assays .
| Compound | IC (nM) | Lipophilic Efficiency (LipE) |
|---|---|---|
| Optimized derivative | 72 | 4.1 |
The (S)-3-hydroxypyrrolidine and (S)-3-phenylpiperidine substituents enhance binding affinity through hydrogen bonding and hydrophobic interactions .
Stability and Degradation
The compound exhibits stability in acidic and neutral conditions but degrades under strong bases or oxidizing agents:
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH 1.0 (HCl) | Piperidine N-oxide formation | >48h |
| pH 13.0 (NaOH) | Pyrimidine ring hydrolysis | 2h |
| HO (3%) | Oxidative cleavage of ether linkages | 30min |
Data indicate that the hydrochloride salt form improves solubility and stability compared to the free base .
Synthetic Optimization Trends
Recent advancements in synthesis include microwave-assisted techniques to enhance reaction rates:
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 12h | 45min |
| Yield | 68% | 85% |
| Purity (HPLC) | 92% | 98% |
This method reduces side reactions like piperidine overalkylation.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride is its role as an inhibitor of specific enzymes. Research has demonstrated its effectiveness in inhibiting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of N-acylethanolamines (NAEs) that play significant roles in various physiological processes. The compound's structure allows it to interact favorably with the enzyme's active site, leading to a marked increase in inhibitory potency compared to other compounds in the same class .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have indicated that derivatives of pyrimidine compounds, including this compound, show moderate to strong activity against various bacterial strains. For instance, it has been evaluated against pathogens such as Salmonella typhi and Staphylococcus aureus, demonstrating its potential as an antibacterial agent . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.
Antiviral Properties
In addition to its antibacterial effects, this compound has been explored for antiviral applications. Research has suggested that pyrimidine derivatives can inhibit viral replication processes and have shown promise in treating HIV-related diseases. The ability of this compound to bind effectively to viral proteins enhances its potential as a therapeutic agent against viral infections .
Cancer Therapeutics
The unique chemical structure of this compound positions it as a candidate for cancer therapy. Its derivatives have been tested for their efficacy against various cancer cell lines, including breast and prostate cancers. The compound's ability to inhibit specific signaling pathways involved in tumor growth and metastasis is under investigation .
Structure-Activity Relationship Studies
Extensive structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of this compound. By modifying substituents on the pyrimidine ring or piperidine moieties, researchers have identified more potent analogs with improved pharmacokinetic properties. These modifications aim to enhance selectivity and reduce toxicity while maintaining or increasing efficacy against target enzymes or pathogens .
Table 1: Summary of Biological Activities
Case Study: NAPE-PLD Inhibition
In a detailed study focusing on the inhibition of NAPE-PLD by this compound, researchers reported a significant decrease in anandamide levels in neuronal cells upon treatment with the compound. This reduction was linked to behavioral changes in mouse models, indicating potential therapeutic implications for mood disorders .
Mechanism of Action
The mechanism of action of 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The piperidine rings play a crucial role in binding to these targets, thereby modulating their activity . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride and related compounds:
Key Observations :
- Substituent Position and Type : The target compound’s 4,6-di(piperidin-4-yloxy) substitution distinguishes it from analogs with single substitutions (e.g., ) or alternative heterocycles (e.g., piperazine in ). Piperidine rings confer rigidity, while piperazine introduces additional basicity.
- Salt Formation : Dihydrochloride salts (e.g., target compound, ) improve aqueous solubility compared to free bases.
Biological Activity
4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its dual piperidine substitution, exhibits a range of effects that may be beneficial in therapeutic applications, particularly in antimicrobial and antiviral domains.
- Molecular Formula : C₁₄H₂₄Cl₂N₄O₂
- Molecular Weight : 351.27 g/mol
- IUPAC Name : 4,6-di(piperidin-4-yloxy)pyrimidine dihydrochloride
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting a mechanism that may involve inhibition of bacterial growth through interference with cellular processes .
Antiviral Effects
The compound has also been evaluated for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication, although specific mechanisms remain under investigation. The structural characteristics of the compound appear to enhance its interaction with viral enzymes .
The biological activity of this compound is thought to be mediated through interactions with specific molecular targets such as enzymes or receptors involved in microbial and viral life cycles. The piperidine moieties are believed to play a crucial role in enhancing the compound's binding affinity and specificity .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship (SAR) reveals that modifications to the piperidine rings can significantly affect the biological potency of the compound. For instance, variations in substituents on the piperidine ring have been shown to modulate both antimicrobial and antiviral efficacy .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Antimicrobial | TBD |
| Similar pyrimidine derivatives | Various | 0.04 - 100 |
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against a panel of gram-positive and gram-negative bacteria. The results indicated an IC50 value comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent .
Study 2: Antiviral Activity
Another study focused on the compound's antiviral properties against specific viruses. The results demonstrated a dose-dependent inhibition of viral replication, suggesting that further exploration into its mechanism could lead to novel antiviral therapies .
Q & A
Q. What are the recommended methods for optimizing the synthesis of 4,6-Bis(piperidin-4-yloxy)pyrimidine dihydrochloride to enhance yield and purity?
Answer: Synthesis optimization involves multi-step protocols with rigorous purification. For example:
- Stepwise purification : Use column chromatography or recrystallization after each reaction step to isolate intermediates, as demonstrated in multi-step syntheses of analogous pyrimidine derivatives .
- Reagent selection : Employ coupling agents like DCC (dicyclohexylcarbodiimide) for amide bond formation and NaOH in dichloromethane for deprotection, as seen in similar piperidine-pyrimidine syntheses .
- Yield tracking : Monitor reaction progress using TLC or HPLC to identify bottlenecks (e.g., incomplete deprotection or side reactions) .
Q. Table 1: Common Analytical Techniques for Synthesis Monitoring
| Technique | Application Example | Reference |
|---|---|---|
| HPLC | Purity assessment of intermediates | |
| NMR | Structural confirmation of piperidine rings | |
| Mass Spectrometry | Molecular weight verification |
Q. What safety precautions are critical when handling this compound in laboratory settings?
Answer: While specific toxicity data for this compound is limited, general precautions for pyrimidine derivatives include:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
- Emergency protocols : Follow first-aid measures for similar hydrochlorides, such as rinsing eyes with water for 15 minutes and seeking medical attention for persistent irritation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
Answer: Discrepancies often arise from variability in experimental design. Key steps include:
- Standardize assay conditions : Control pH, temperature, and solvent composition (e.g., DMSO concentration) to minimize confounding effects, as highlighted in studies on structurally related piperidine derivatives .
- Orthogonal validation : Confirm activity using multiple assays (e.g., enzyme inhibition and cell viability tests) to rule out assay-specific artifacts .
- Purity verification : Characterize batches via X-ray crystallography (for structural defects) or elemental analysis to ensure consistency .
Q. Table 2: Common Sources of Data Variability
| Source | Mitigation Strategy | Reference |
|---|---|---|
| Impurity levels | Use preparative HPLC for >98% purity | |
| Solvent effects | Pre-test solubility in assay buffers | |
| Storage degradation | Store at -20°C under inert gas (N₂/Ar) |
Q. How can computational modeling guide the design of derivatives of this compound for targeted drug discovery?
Answer: Computational approaches include:
- Docking studies : Use software like AutoDock Vina to predict binding affinity to target receptors (e.g., kinases or GPCRs) based on piperidine-pyrimidine scaffolds .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrimidine ring) with biological activity to prioritize synthetic targets .
- ADMET prediction : Evaluate pharmacokinetic properties (e.g., logP, metabolic stability) using tools like SwissADME to filter candidates early .
Q. What experimental strategies address challenges in characterizing the environmental stability of this compound?
Answer:
- Photodegradation studies : Expose samples to UV-Vis light (e.g., 254 nm) and analyze degradation products via LC-MS to identify labile functional groups .
- Hydrolytic stability : Test pH-dependent degradation (pH 1–13) at 37°C, mimicking physiological and environmental conditions .
- Microbial degradation : Incubate with soil or wastewater microbiota and quantify residual compound via GC-MS .
Q. How should researchers design dose-response experiments to evaluate the compound’s toxicity in preclinical models?
Answer:
- Range-finding studies : Start with broad doses (e.g., 0.1–100 µM) in vitro (cell lines) before progressing to in vivo models (e.g., zebrafish or rodents) .
- Endpoint selection : Include biomarkers like LDH release (necrosis) and caspase-3 activation (apoptosis) to differentiate toxicity mechanisms .
- Statistical rigor : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀/LC₅₀ values with 95% confidence intervals .
Q. What methodological frameworks integrate this compound into multi-target drug discovery pipelines?
Answer:
- Polypharmacology screening : Test against panels of related targets (e.g., kinase families) to identify off-target effects .
- Synergy analysis : Combine with standard therapeutics (e.g., cisplatin in cancer models) and assess combination indices via Chou-Talalay method .
- Crystallography : Co-crystallize with target proteins to guide structure-based optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
